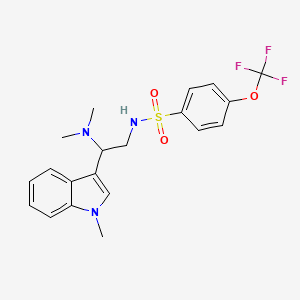
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22F3N3O3S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, often referred to by its chemical identifiers, represents a class of compounds with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C28H33F3N7O2S
- Molecular Weight: 499.61 g/mol
- IUPAC Name: this compound
Structure
The compound features a complex structure that includes:
- A dimethylaminoethyl group
- An indole moiety
- A trifluoromethoxy group attached to a benzenesulfonamide backbone
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for certain strains have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For example, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .
Case Study 1: Antibacterial Efficacy
A study conducted on a range of clinical isolates demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, with a minimum biofilm inhibitory concentration (MBIC) ranging from 31.108 to 62.216 μg/mL . This suggests potential utility in treating infections associated with biofilm-forming bacteria.
Case Study 2: Anticancer Mechanism
In a recent investigation involving gastric cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 5 μM, leading to apoptosis rates between 40% and 60% after 24 hours of treatment . The study emphasized the role of mitochondrial dysfunction as a key mechanism underlying the compound's anticancer effects.
Safety and Toxicology
Toxicological assessments indicate that the compound does not exert significant adverse effects on cardiovascular or central nervous systems at therapeutic doses. Long-term studies have shown no notable toxicity during repeated dosing regimens .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c1-25(2)19(17-13-26(3)18-7-5-4-6-16(17)18)12-24-30(27,28)15-10-8-14(9-11-15)29-20(21,22)23/h4-11,13,19,24H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVMRPOIJFCWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













